N-Nitroso desloratadine

Description

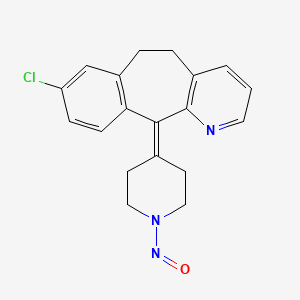

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRQBLVAJWKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858203 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-22-6 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitroso Desloratadine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Nitroso desloratadine, a nitrosamine impurity of the antihistamine drug desloratadine. Understanding these properties is critical for the development of analytical methods, risk assessment, and control strategies in pharmaceutical manufacturing.

Core Physicochemical Properties

The known physicochemical characteristics of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Name | 8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [3][4][5] |

| CAS Number | 1246819-22-6 | [3][4][6] |

| Molecular Formula | C₁₉H₁₈ClN₃O | [3][4][7][8] |

| Molecular Weight | 339.8 g/mol | [3][9] |

| Appearance | Pale Red to Pale Brown Solid | [6] |

| Melting Point | >55°C (with decomposition) | [6] |

| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Methanol; Soluble in DMSO.[3][6][10] | |

| UV Maximum (λmax) | 249 nm | [3] |

| Predicted pKa | 4.16 ± 0.20 (most basic) | [6] |

| Computed logP (XLogP3) | 4.9 | [9] |

Formation Pathway

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the reaction of desloratadine with nitrosating agents.[4][11] The secondary amine moiety in the desloratadine structure is susceptible to nitrosation under specific conditions, such as the presence of residual nitrites in excipients or during the manufacturing process.[4]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for regulatory submissions and scientific rigor. Below are methodologies adapted for the analysis of this compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[12]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, buffers at various pH).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[11]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[13]

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the analyte between the two phases, followed by a period for the phases to separate completely.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique like HPLC-UV or LC-MS/MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Analytical Workflow for Quantification

The quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring patient safety.[14] A typical analytical workflow involves sensitive and specific chromatographic techniques.[11][14]

References

- 1. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 5. This compound | 1246819-22-6 | SynZeal [synzeal.com]

- 6. This compound | 1246819-22-6 [chemicalbook.com]

- 7. [this compound Solution (1 mL (1 mg/mL)) (8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-Benzo[5,6]cyclohepta[1,2-b]pyridine)] - CAS [1246819-22-6] [store.usp.org]

- 8. GSRS [precision.fda.gov]

- 9. 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine | C19H18ClN3O | CID 71751122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synchemia.com [synchemia.com]

- 11. This compound CAS 1246819-22-6|SynZeal [benchchem.com]

- 12. ajptonline.com [ajptonline.com]

- 13. books.rsc.org [books.rsc.org]

- 14. preprints.org [preprints.org]

An In-depth Technical Guide to N-Nitroso Desloratadine (CAS No. 1246819-22-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso desloratadine, a nitrosamine impurity of the antihistamine desloratadine, has garnered significant attention within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of this compound (CAS No. 1246819-22-6), consolidating critical information on its chemical and physical properties, formation pathways, analytical methodologies for detection and quantification, and toxicological profile. Detailed experimental protocols for key assays are presented, alongside visual representations of its formation and a generalized signaling pathway of nitrosamine-induced genotoxicity, to support research, risk assessment, and mitigation strategies in drug development and manufacturing.

Introduction

This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, storage, or even formulation of desloratadine-containing drug products.[1][2] The presence of such impurities is a major concern for regulatory bodies like the FDA and EMA due to the established carcinogenic potential of the nitrosamine class of compounds.[2][3] This document serves as a technical resource for professionals involved in the pharmaceutical sciences, offering detailed data and methodologies pertinent to this compound.

Chemical and Physical Properties

This compound is characterized by the addition of a nitroso group to the secondary amine of the desloratadine molecule.[3][4] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1246819-22-6 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 8-Chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[2][5]cyclohepta[1,2-b]pyridine | --INVALID-LINK-- |

| Synonyms | N-Nitroso Loratadine EP Impurity D, N-Nitroso Loratadine USP Related Compound A | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₁₈ClN₃O | --INVALID-LINK-- |

| Molecular Weight | 339.82 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in Ethanol | --INVALID-LINK-- |

Formation Pathways

The primary pathway for the formation of this compound involves the reaction of the secondary amine in the piperidine ring of desloratadine with a nitrosating agent.[1][6] This reaction is typically acid-catalyzed.

The general mechanism can be described as follows:

-

Formation of the Nitrosating Agent: In acidic conditions, nitrite salts are converted to nitrous acid (HNO₂).

-

Generation of the Nitrosonium Ion: Nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The secondary amine of the desloratadine molecule acts as a nucleophile and attacks the nitrosonium ion.

-

Formation of N-Nitrosamine: A proton is lost, resulting in the formation of this compound.[6]

Experimental Protocols

Synthesis of this compound

General Protocol for Nitrosation of a Secondary Amine:

-

Dissolve Desloratadine in a suitable organic solvent (e.g., dichloromethane or methanol).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a freshly prepared aqueous solution of sodium nitrite.

-

Acidify the mixture by the dropwise addition of a dilute acid (e.g., hydrochloric acid) while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a scavenger for excess nitrous acid (e.g., sulfamic acid or ammonium sulfamate).

-

Extract the product into an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Analytical Detection and Quantification

A sensitive and validated LC-MS/MS method is crucial for the detection and quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

LC-MS/MS Method for the Quantification of this compound:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve separation from the API.[7]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid to improve ionization.[8]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample (API or crushed tablets) in a suitable solvent (e.g., acetonitrile).

-

Vortex and sonicate to ensure complete dissolution.

-

Centrifuge the solution to precipitate any excipients.

-

Dilute the supernatant to a suitable concentration for analysis.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., this compound-d4). For N-Nitroso-Desloratadine, the precursor ion is m/z 340.1 [M+H]⁺, and a major product ion is m/z 310.1, corresponding to the loss of the NO group.[7]

-

-

Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its response to the calibration curve.

Method Validation Parameters:

| Parameter | Typical Value/Range |

| Linearity Range | 1–50 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Toxicological Assessment: Enhanced Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced version of the test is recommended.

Enhanced Ames Test Protocol for this compound:

-

Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction). For nitrosamines, it is crucial to use S9 from both rat and hamster liver, as some nitrosamines, including this compound, show positive results only with hamster S9.[9]

-

Procedure (Pre-incubation Method): a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer. c. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. d. Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Toxicology and Genotoxicity

This compound is considered a mutagenic impurity. In the Ames test, it has been reported to be negative with and without metabolic activation using rat liver S9. However, it tested positive in the TA100 strain with metabolic activation from hamster liver S9.[9] This highlights the importance of using appropriate metabolic activation systems when assessing the mutagenicity of nitrosamines.

The genotoxicity of nitrosamines is primarily due to their metabolic activation by Cytochrome P450 (CYP) enzymes into reactive electrophilic species.[1][10][11] These reactive metabolites can form adducts with DNA, leading to DNA damage.[1][10] If not repaired, this DNA damage can result in mutations during DNA replication, which is the initiating event in carcinogenesis.

Regulatory Landscape and Risk Mitigation

Regulatory agencies have set strict limits for nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) for this compound is based on its potential carcinogenic potency. It is crucial for pharmaceutical manufacturers to have robust control strategies in place to minimize the formation and presence of this impurity in their products. These strategies include:

-

Risk Assessment: A thorough evaluation of the manufacturing process, raw materials, and storage conditions to identify potential sources of nitrosating agents and conditions that favor nitrosamine formation.

-

Process Optimization: Modifying the synthetic route or reaction conditions to avoid the formation of this compound.

-

Analytical Testing: Routine testing of APIs and finished products using validated analytical methods to ensure compliance with regulatory limits.

-

Formulation Strategies: Using excipients that can inhibit nitrosamine formation.

Conclusion

This compound represents a significant challenge for the pharmaceutical industry due to its potential health risks. A comprehensive understanding of its chemical properties, formation, and toxicological profile is essential for the development of effective control and mitigation strategies. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of desloratadine-containing medicines. Continued research into the specific biological effects and signaling pathways of this compound will further enhance our ability to manage the risks associated with this and other nitrosamine impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative DNA damage induced by 8 nitrosamines in primary human and macaque hepatocytes -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS 1246819-22-6|SynZeal [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]

- 9. This compound? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Metabolic Fate of N-Nitroso Desloratadine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso desloratadine is a nitrosamine drug substance-related impurity (NDSRI) of significant concern due to its potential genotoxicity. While direct metabolic studies on this compound are not extensively available in public literature, a comprehensive understanding of its likely in vitro and in vivo metabolic fate can be constructed based on the well-established bioactivation pathways of structurally related nitrosamines and the known metabolism of the parent compound, desloratadine. This guide synthesizes available data to present a scientifically grounded overview of the probable metabolic pathways, proposes detailed experimental protocols for their investigation, and provides quantitative data from analogous compounds to inform risk assessment and future research.

Introduction

This compound is classified as a drug substance-related impurity that can arise from the interaction of the secondary amine in desloratadine with nitrosating agents.[1][2][3] The primary toxicological concern with nitrosamines is their potential for metabolic activation into reactive electrophiles that can form DNA adducts, a key event in chemical carcinogenesis.[4] Evidence suggests that this compound requires metabolic activation to exert its genotoxic potential, as demonstrated by a positive Ames test only in the presence of a hamster S9 metabolic activation system.[2] This underscores the critical role of metabolism in its toxicological profile. This document outlines the inferred metabolic pathways of this compound, drawing parallels from N-nitrosopiperidine and desloratadine metabolism.

Predicted In Vitro and In Vivo Metabolism

The metabolism of this compound is anticipated to proceed along two primary fronts: (1) bioactivation pathways targeting the N-nitrosopiperidine moiety, which are associated with toxicity, and (2) detoxification pathways involving modifications to the desloratadine core structure.

Bioactivation via α-Hydroxylation of the Nitrosopiperidine Moiety

The hallmark of nitrosamine bioactivation is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group).[5][6] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][4][7] For this compound, this would involve the oxidation of the piperidine ring.

-

CYP-Mediated α-Hydroxylation: Hepatic microsomal CYPs are expected to hydroxylate this compound at the C2' or C6' position of the piperidine ring.

-

Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is chemically unstable and is predicted to undergo spontaneous ring-opening to form a reactive diazonium ion.

-

Generation of Electrophiles: This diazonium ion is a potent electrophile that can alkylate nucleophilic sites on cellular macromolecules, including DNA, leading to genotoxicity.

Studies on the structurally similar N-nitrosopiperidine have shown that its bioactivation is preferentially catalyzed by phenobarbital-induced cytochrome P450s and can be supported by both NADPH and NADH.[1] Furthermore, cytosolic enzymes may potentiate the mutagenicity of metabolites generated by microsomes.[1]

Metabolism on the Desloratadine Tricyclic Core

Concurrent with the bioactivation of the nitrosamine group, the desloratadine portion of the molecule is also susceptible to metabolic enzymes, which could represent detoxification pathways. The known metabolism of desloratadine provides a roadmap for these potential reactions.

-

Hydroxylation: Desloratadine undergoes extensive hydroxylation. In humans, the major metabolite is 3-hydroxydesloratadine, a reaction involving N-glucuronidation by UGT2B10 followed by hydroxylation by CYP2C8.[8] In rats, other hydroxylated metabolites, including 5- and 6-hydroxydesloratadine, have been identified.[9][10] It is plausible that this compound could also be hydroxylated at these positions.

-

N-Oxidation: The formation of an N-oxide on the pyridine nitrogen of the tricyclic system has been reported for desloratadine in rat liver microsomes.[10] This represents another potential metabolic pathway for this compound.

-

Conjugation: Hydroxylated metabolites of this compound could undergo subsequent Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[11]

Quantitative Data from Related Compounds

Direct quantitative metabolic data for this compound is unavailable. However, data from in vitro studies of N-nitrosopiperidine (NPIP) metabolism can provide an estimate of the kinetic parameters for the critical α-hydroxylation activation step.

| Compound | System | Metabolite | KM (µM) | Vmax (pmol/min/mg) | Reference |

| N-Nitrosopiperidine (NPIP) | Rat Liver Microsomes | 2-hydroxy-tetrahydropyran (from α-hydroxylation) | 312 ± 50 (High affinity) 1600 ± 312 (Low affinity) | Not explicitly stated for Vmax, but Vmax/Km = 3.80-4.61 pmol/min/mg/µM | [12] |

| N-Nitrosopiperidine (NPIP) | Rat Esophageal Microsomes | 2-hydroxy-tetrahydropyran (from α-hydroxylation) | - | Rate of formation at 100 µM was 45.7 ± 2.0 pmol/min/mg | [13][14] |

Table 1: Kinetic parameters for the α-hydroxylation of N-nitrosopiperidine in rat liver and esophageal microsomes.

Detailed Experimental Protocols

The following are proposed, detailed methodologies for investigating the metabolism of this compound, based on standard practices for nitrosamine and drug metabolism studies.

In Vitro Metabolism using Liver Microsomes

Objective: To identify metabolites of this compound formed by Phase I enzymes and to determine the kinetic parameters of their formation.

Materials:

-

This compound

-

Pooled human or rat liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5-1.0 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (final concentration range, e.g., 1-100 µM).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold ACN or MeOH.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze samples using a high-resolution mass spectrometer to identify potential metabolites based on accurate mass and fragmentation patterns.

In Vivo Metabolism Study in Rodents

Objective: To identify the major metabolites of this compound in urine and feces and to characterize its pharmacokinetic profile.

Materials:

-

This compound

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for dosing (e.g., 0.5% methylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Standard equipment for blood collection (e.g., via tail vein or terminal cardiac puncture)

-

Sample processing reagents (e.g., solid-phase extraction cartridges, solvents)

-

LC-MS/MS system

Protocol:

-

Acclimate rats in metabolic cages for 24-48 hours.

-

Administer a single oral or intravenous dose of this compound to the rats.

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process blood to obtain plasma.

-

Homogenize feces in water or buffer.

-

Process urine, fecal homogenate supernatant, and plasma samples. This may involve protein precipitation followed by solid-phase extraction (SPE) to concentrate metabolites and remove interfering substances.

-

Analyze the processed samples by LC-MS/MS to identify and quantify this compound and its metabolites.

-

Characterize the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the parent compound and major metabolites.

Visualizations of Pathways and Workflows

The following diagrams illustrate the predicted metabolic pathways and experimental workflows.

References

- 1. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS 1246819-22-6|SynZeal [benchchem.com]

- 3. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. mdpi.com [mdpi.com]

- 8. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural characterization of in vitro rat liver microsomal metabolites of antihistamine desloratadine using LTQ-Orbitrap hybrid mass spectrometer in combination with online hydrogen/deuterium exchange HR-LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic fate of N,N-dibutylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

Stability Characteristics of N-Nitroso Desloratadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso desloratadine is a nitrosamine impurity of significant concern in the pharmaceutical industry due to its potential carcinogenic properties. As a drug substance-related impurity, its formation and stability are critical parameters that must be thoroughly understood and controlled to ensure the safety and efficacy of desloratadine drug products. This technical guide provides a comprehensive overview of the stability characteristics of this compound, including its formation pathways, and inferred degradation behavior under various stress conditions. Detailed experimental protocols for conducting forced degradation studies and validated analytical methodologies for its quantification are also presented.

Disclaimer: Publicly available literature does not contain specific quantitative data from forced degradation studies performed directly on this compound. Therefore, this guide infers its stability characteristics based on the known stability of its parent drug, desloratadine, and structurally related nitrosamine compounds, particularly N-nitrosopiperidine. This approach provides a scientifically grounded framework for researchers to design and execute their own stability studies.

Introduction to this compound

This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of desloratadine, an antihistamine medication.[1] Its formation occurs through the reaction of the secondary amine group in the desloratadine molecule with nitrosating agents.[1] Regulatory bodies such as the FDA and EMA closely monitor nitrosamine impurities in pharmaceuticals due to their potential health risks.[1]

Formation Pathway of this compound

The primary pathway for the formation of this compound involves the nitrosation of the secondary amine in the piperidine ring of desloratadine. This reaction is typically accelerated under acidic conditions where nitrite salts are converted to more reactive nitrosating species like nitrous acid (HNO₂).

Inferred Stability Profile and Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific data for this compound is not available, the following sections outline its expected behavior under various stress conditions based on studies of desloratadine and other nitrosamines.

Summary of Inferred Stability

The stability of this compound under forced degradation conditions is inferred from the behavior of its parent compound, desloratadine, and structurally similar nitrosamines. Desloratadine itself is known to be significantly degraded under oxidative and thermal stress, while remaining relatively stable under acidic, basic, hydrolytic, and photolytic conditions. The N-nitroso group is generally susceptible to degradation by UV light and can exhibit instability in both acidic and basic media, though this can be structure-dependent.

| Stress Condition | Expected Stability of this compound | Rationale / Inferred Behavior |

| Acidic Hydrolysis | Potentially Labile | The parent drug, desloratadine, is stable. However, the N-nitroso group can be susceptible to acid-catalyzed denitrosation. |

| Basic Hydrolysis | Potentially Labile | Desloratadine is stable under basic conditions. Some nitrosamines can undergo base-catalyzed hydrolysis. |

| Oxidative Degradation | Labile | Desloratadine shows significant degradation under oxidative stress. The N-nitroso moiety can also be susceptible to oxidation. |

| Thermal Degradation | Labile | Desloratadine is known to degrade under thermal stress. The stability of the N-nitroso bond may also be compromised at elevated temperatures. |

| Photolytic Degradation | Labile | While desloratadine is relatively photostable, nitrosamines as a class are known to be susceptible to photolytic cleavage by UV radiation. |

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on this compound. Researchers should adjust concentrations, temperatures, and durations based on the observed degradation to achieve a target degradation of 5-20%.

3.2.1. General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

3.2.2. Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Store the solution at 60°C for 48 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

3.2.3. Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N NaOH.

-

Store the solution at 60°C for 48 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1N HCl before analysis.

3.2.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

-

Store the solution at room temperature for 48 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

3.2.5. Thermal Degradation

-

Expose a solid sample of this compound to dry heat at 80°C for 48 hours.

-

Dissolve the sample in a suitable solvent for analysis at various time points.

-

For degradation in solution, reflux the stock solution at 80°C for 48 hours.

3.2.6. Photolytic Degradation

-

Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze samples at appropriate time intervals.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

LC-MS/MS Method Parameters

While specific parameters may vary, a typical LC-MS/MS method for this compound would involve:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase | A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium formate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Method Validation

A validated analytical method is crucial for accurate stability assessment. Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference from placebo, degradation products, or related substances. |

| Linearity | Correlation coefficient (r²) > 0.99 for a range covering 50% to 150% of the expected impurity level. |

| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of at least 10:1. For this compound, LOQs are typically in the low ng/mL range. |

| Accuracy | Recovery of 80-120% for spiked samples at different concentrations. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 15%. |

| Robustness | Insensitivity to small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |

Logical Framework for Stability Assessment

The assessment of the stability of this compound is a multifactorial process that informs risk assessment and control strategies.

Conclusion

References

The Nitrosamine Story: A Technical Guide to a Hidden Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-nitrosamine impurities in widely used medications beginning in 2018 triggered a global pharmaceutical crisis, leading to extensive recalls, intense regulatory scrutiny, and a fundamental re-evaluation of manufacturing processes and quality control. Nitrosamines, a class of compounds classified as probable human carcinogens, are not new to science, but their unexpected presence in finished drug products highlighted previously unrecognized risks in the pharmaceutical supply chain. This technical guide provides an in-depth exploration of the historical context of nitrosamine impurities, from their early discovery to the current regulatory landscape. It details the chemical pathways of their formation, presents quantitative data on acceptable limits and contamination levels, and outlines the analytical methodologies crucial for their detection and control.

A Historical Overview: From Discovery to Pharmaceutical Crisis

N-nitrosamines were first described in the scientific literature in the 1870s. However, it wasn't until the mid-1950s that a pivotal study by researchers Magee and Barnes linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. Subsequent research in the 1970s identified the presence of nitrosamines in a variety of consumer products, including preserved foods, beverages, tobacco, and personal care items. Despite this growing body of toxicological knowledge, nitrosamines were not considered a significant concern for pharmaceutical products until decades later.

The "sartan crisis" was only the beginning. In September 2019, regulators announced that unacceptable levels of NDMA were found in ranitidine, a popular H2-blocker used for treating heartburn, sold under brand names like Zantac.[5][6][7] Unlike the sartans, where the impurity was primarily a byproduct of the API synthesis, evidence suggested that NDMA in ranitidine could form from the degradation of the drug molecule itself, particularly under certain storage conditions like elevated temperatures.[8] By the end of 2019 and into 2020, the investigation expanded further, revealing NDMA contamination in some batches of metformin, a first-line treatment for type 2 diabetes.[9][10]

These events prompted widespread recalls of essential medicines, creating drug shortages and significant public concern.[11] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), responded with stringent new requirements for manufacturers to conduct comprehensive risk assessments, perform sensitive testing, and implement mitigation strategies to control nitrosamine impurities.

References

- 1. EMA reviewing medicines containing valsartan from Zhejiang Huahai following detection of an impurity: some valsartan medicines being recalled across the EU | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Update on review of recalled valsartan medicines: preliminary assessment of possible risk to patients | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Updated: FDA, Health Canada and EMA Spot Second Impurity in Valsartan | RAPS [raps.org]

- 4. medscape.com [medscape.com]

- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beasleyallen.com [beasleyallen.com]

- 7. emerypharma.com [emerypharma.com]

- 8. FDA conducts NDMA testing on stomach acid medication [manufacturingchemist.com]

- 9. agilent.com [agilent.com]

- 10. N-Nitrosodimethylamine Contamination in the Metformin Finished Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Nitroso Desloratadine

Introduction

The emergence of N-nitroso drug substance-related impurities (NDSRIs), such as N-Nitroso desloratadine (NDSRL), has become a significant concern for the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities in drug products.[5][6][7][8][9] Consequently, robust and sensitive analytical methods are crucial for the accurate detection and quantification of NDSRL to ensure patient safety and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of this compound in active pharmaceutical ingredients (APIs) and finished dosage forms (FDFs). The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation.[1][2][3][4]

Analytical Methodologies

Several advanced analytical techniques are employed for the precise detection and quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[6][10] However, LC-MS/MS is widely regarded as the gold standard for its high sensitivity and specificity in analyzing trace-level genotoxic impurities like NDSRIs.[8][10]

The featured method in these notes is a sensitive and validated LC-MS/MS method that leverages a HILIC-based separation.[1][2][3][4] This approach is particularly advantageous as it allows for the elution of the NDSRL impurity before the active pharmaceutical ingredient (API), thereby minimizing potential matrix effects from an excess of the API.[1][2][3][4]

Quantitative Data Summary

The performance of the HILIC-based LC-MS/MS method for the quantification of this compound is summarized in the table below. The method demonstrates excellent linearity and sensitivity, meeting the stringent requirements for trace impurity analysis.

| Parameter | Result | Reference |

| Linearity Range | 1–50 ng/mL | [1][2][3][4] |

| Correlation Coefficient (r²) | > 0.999 | [1][2][3][4] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [1][2][3][4] |

| Limit of Detection (LOD) | 0.5 ng/mL (set) | [2] |

| Precision (%RSD at LOQ) | 3.1% (peak area ratio) | [1] |

| Accuracy (Recovery) | Within acceptable regulatory limits | [1][2][3][4] |

| Robustness | Acceptable per regulatory guidelines | [1][2][3][4] |

Experimental Protocol: HILIC-Based LC-MS/MS Method

This protocol outlines the detailed methodology for the quantification of this compound using a HILIC-based LC-MS/MS system.

1. Materials and Reagents:

-

This compound reference standard

-

Desloratadine API and/or Finished Dosage Forms

-

Acetonitrile (HPLC grade)[1]

-

Water (HPLC grade)[1]

-

Formic acid (high-purity)[1]

-

Internal Standard (IS): A suitable deuterated analog of this compound (e.g., this compound-d4) is recommended for improved accuracy.[10][11]

2. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards within the linear range (e.g., 1-50 ng/mL).[1][2][3][4]

-

Sample Preparation (API):

-

Accurately weigh a specific amount of the desloratadine API.

-

Dissolve the API in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Spike with the internal standard.

-

Vortex and/or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.22 µm filter before injection.

-

-

Sample Preparation (Finished Dosage Form):

-

Grind tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a specific dose of desloratadine.

-

Follow the same dissolution, spiking, and filtration steps as for the API.

-

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Chromatographic Column: A HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water with formic acid.[1]

-

Flow Rate: A typical flow rate suitable for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

Injection Volume: A small, fixed volume (e.g., 5 µL).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

The described HILIC-based LC-MS/MS method provides a reliable and sensitive platform for the routine analysis of this compound in pharmaceutical matrices.[1][2][3][4] The method's excellent performance characteristics, including linearity, LOQ, and robustness, make it suitable for quality control and regulatory submission purposes. Adherence to the detailed protocol is essential for achieving accurate and reproducible results, thereby ensuring the safety and quality of desloratadine-containing drug products. The versatility of this method has also been demonstrated for other structurally diverse NDSRIs, highlighting its broad applicability.[1][2][3][4]

References

- 1. preprints.org [preprints.org]

- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]

- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]

- 6. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 7. skpharmteco.com [skpharmteco.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. cphi-online.com [cphi-online.com]

- 10. This compound CAS 1246819-22-6|SynZeal [benchchem.com]

- 11. bujnochem.com [bujnochem.com]

Application Note: Ultrasensitive Quantification of N-Nitroso Desloratadine in Pharmaceutical Matrices by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

N-Nitroso-desloratadine is a potential genotoxic impurity that can arise during the synthesis or storage of desloratadine, a widely used antihistamine. Regulatory bodies mandate strict control over such impurities in pharmaceutical products. This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-desloratadine in both active pharmaceutical ingredients (APIs) and finished dosage forms. The described hydrophilic interaction liquid chromatography (HILIC) based method provides excellent specificity and sensitivity, with a limit of quantification of 1.0 ng/mL.[1][2][3][4]

Introduction

Genotoxic impurities (GTIs) in pharmaceuticals are a significant safety concern due to their potential to cause DNA damage and carcinogenesis at very low levels.[1][2] N-nitroso compounds, in particular, are a class of "cohort of concern" impurities that require stringent control. N-Nitroso-desloratadine is a nitrosamine impurity of desloratadine, an active pharmaceutical ingredient.[5] The formation of such N-nitroso drug substance-related impurities (NDSRIs) has prompted regulatory agencies to establish strict guidelines for their monitoring and control in pharmaceutical products.[1][2]

This document provides a detailed protocol for a validated LC-MS/MS method for the trace-level quantification of N-Nitroso-desloratadine. The method utilizes a HILIC column to achieve chromatographic separation of the polar N-Nitroso-desloratadine from the more non-polar API, thereby minimizing matrix effects.[1][2] The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

Experimental Protocol

Materials and Reagents

-

N-Nitroso-desloratadine reference standard

-

N-Nitroso-desloratadine-d4 (internal standard, IS)

-

Desloratadine API

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (high-purity)

-

Polyvinylidene fluoride (PVDF) membrane filters (0.22 µm)

Standard and Sample Preparation

Standard Stock Solution:

-

Prepare a stock solution of N-Nitroso-desloratadine by dissolving 1 mg in 1 mL of acetonitrile.[2]

-

Prepare a stock solution of the internal standard (N-Nitroso-desloratadine-d4) in a similar manner.

Calibration Standards:

Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1–50 ng/mL.[1][2][3][4]

Sample Preparation:

-

Accurately weigh the sample (API or powdered finished dosage form).

-

Add a known volume of acetonitrile to the sample.

-

Add the internal standard solution.

-

Mix the sample for 5 minutes.

-

Centrifuge the sample at 4,000 rpm for 10 minutes.[1]

-

Filter the supernatant through a 0.22 µm PVDF membrane filter before injection into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1][2]

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | XBridge HILIC (2.1 × 150 mm, 3.5 μm)[1] |

| Mobile Phase A | 0.01% (v/v) formic acid in water[1] |

| Mobile Phase B | 0.01% (v/v) formic acid in acetonitrile[1] |

| Elution Mode | Isocratic[1][2] |

| Flow Rate | 0.15 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 μL[1] |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |

| Ion Spray Voltage | 5500 V[1] |

| Temperature | 300 °C[1] |

| Curtain Gas | 20 psi[1] |

| Collision Gas | 7 psi[1] |

| Nebulizer Gas (GS1) | 10 psi[1] |

| Heater Gas (GS2) | 10 psi[1] |

MRM Transitions:

The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitroso-desloratadine | 340.1 | 310.1 ([M+H-NO]+)[1][2] |

| N-Nitroso-desloratadine-d4 (IS) | 344.3 | 314.1[1][2] |

Results and Discussion

This HILIC-based LC-MS/MS method demonstrated excellent performance for the quantification of N-Nitroso-desloratadine.

Method Validation

The method was validated for specificity, linearity, sensitivity (LOD and LOQ), precision, and accuracy.[1][2]

Specificity: The method showed high specificity with no significant interference observed at the retention times of N-Nitroso-desloratadine and its internal standard.[1]

Linearity: The method was linear over the concentration range of 1–50 ng/mL with a correlation coefficient (r²) greater than 0.999.[1][2][3][4]

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.5 ng/mL and 1.0 ng/mL, respectively.[1][2] At the LOQ, the signal-to-noise ratio was greater than 10.[2]

Precision and Accuracy: The method demonstrated acceptable precision and accuracy over the tested concentration range.[1][2]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1–50 ng/mL[1][2][3][4] |

| Correlation Coefficient (r²) | > 0.999[1][2][3][4] |

| Limit of Quantification (LOQ) | 1.0 ng/mL[1][2][3][4] |

| Limit of Detection (LOD) | 0.5 ng/mL[1][2] |

Visualizations

Caption: Experimental workflow for the quantification of N-Nitroso-desloratadine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N-Nitroso-desloratadine in pharmaceutical samples. The use of HILIC chromatography effectively mitigates matrix effects from the API, and the high sensitivity of the tandem mass spectrometer allows for the detection and quantification of this impurity at trace levels, ensuring compliance with regulatory requirements. This method is suitable for routine quality control analysis in the pharmaceutical industry.

References

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

Application Note: HPLC-Based Separation of N-Nitroso Desloratadine from Desloratadine API

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso desloratadine is a potential genotoxic impurity that can form in drug products containing desloratadine, a tricyclic antihistamine.[1] Due to the safety concerns associated with N-nitrosamine impurities, regulatory agencies worldwide require stringent control and monitoring of these compounds in active pharmaceutical ingredients (APIs) and finished dosage forms.[2][3][4] This application note details two distinct high-performance liquid chromatography (HPLC) based methods for the effective separation and quantification of this compound from the desloratadine API.

The first method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective analysis.[2][3][4] The second method employs a more conventional reversed-phase HPLC with ultraviolet (UV) detection. Both methods are crucial for ensuring the quality and safety of desloratadine-containing pharmaceutical products.

Analytical Methods and Protocols

Two primary methods have been developed and validated for the separation and quantification of this compound in desloratadine API.

Method 1: HILIC-Based LC-MS/MS for High-Sensitivity Analysis

This method is particularly advantageous for detecting trace levels of this compound. A key feature of this HILIC-based approach is the elution of the N-nitroso impurity before the API, which minimizes matrix effects and enhances quantification accuracy.[2][3][4][5]

Chromatographic Conditions:

| Parameter | Condition |

| Column | XBridge HILIC (Dimensions not specified) |

| Mobile Phase A | 0.01% Formic Acid in Water[3] |

| Mobile Phase B | 0.01% Formic Acid in Acetonitrile[3] |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Column Temperature | 40°C[3] |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Quantitative Performance:

| Parameter | Result |

| Linearity Range | 1–50 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Quantification (LOQ) | 1.0 ng/mL[2] |

| Limit of Detection (LOD) | 0.5 ng/mL |

Experimental Protocol:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[2][3]

-

Dilute the stock solution with acetonitrile to create a working standard solution of 100 ng/mL.[2][3]

-

Prepare a series of calibration standards by further diluting the working standard solution with acetonitrile to concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[2][3]

-

-

Sample Preparation (API):

-

Sample Preparation (Finished Dosage Form):

-

Chromatographic Analysis:

-

Equilibrate the HILIC column with the initial mobile phase composition.

-

Inject the prepared standard and sample solutions into the LC-MS/MS system.

-

Monitor the elution of this compound, which is expected to elute before the desloratadine API. In one study, the retention time was approximately 3.25 minutes.[2][3]

-

Experimental Workflow:

References

- 1. Detection of nitrosamine impurities in Desloratadine Active Pharmaceutical Ingredient (API). [wayeal-instrument.com]

- 2. preprints.org [preprints.org]

- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

Application Notes and Protocols for the Preparation of N-Nitroso Desloratadine Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso desloratadine is a nitrosamine impurity of desloratadine, an active pharmaceutical ingredient (API) used as an antihistamine.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies such as the FDA and EMA require strict control and monitoring of their levels in pharmaceutical products.[1] this compound is formed by the reaction of the secondary amine group in the desloratadine molecule with nitrosating agents, such as nitrite salts, under acidic conditions.[1][2] The preparation of highly characterized this compound reference standards is therefore crucial for the development and validation of analytical methods to ensure the safety and quality of desloratadine-containing medicines. These reference standards are essential for method validation, quality control applications, and to support Abbreviated New Drug Applications (ANDAs).[2][3]

This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as methods for its characterization and quantification.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | [2][3] |

| Synonyms | N-Nitroso Loratadine EP Impurity D; N-Nitroso Loratadine USP Related Compound A | [3] |

| CAS Number | 1246819-22-6 | [4] |

| Molecular Formula | C₁₉H₁₈ClN₃O | [4] |

| Molecular Weight | 339.82 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [5][6] |

| Storage | -20°C for long-term storage | [6] |

Table 2: Chromatographic and Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) | [2][7][8] |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [7][8] |

| Mobile Phase | Acetonitrile and water with 0.01% formic acid | [8] |

| Precursor Ion ([M+H]⁺) | m/z 340.1 | [8] |

| Product Ion (for MRM) | m/z 310.1 | [8] |

| Internal Standard (IS) | This compound-d4 | [8] |

| IS Precursor Ion ([M+H]⁺) | m/z 344.3 | [8] |

| IS Product Ion (for MRM) | m/z 314.1 | [8] |

| Linearity Range | 1–50 ng/mL (r² > 0.999) | [7][8] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [7][8] |

| Purity (typical) | ≥95% | [5] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Representative Method)

This protocol describes a general method for the nitrosation of desloratadine using sodium nitrite in an acidic medium. Caution: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

Desloratadine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of desloratadine in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the cooled desloratadine solution while stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH is in the range of 3-4.

-

Continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Neutralize the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Proceed with purification as described in Protocol 2.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the elution of the desired product by TLC or HPLC.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

-

Confirm the purity and identity of the final product using the analytical methods described in Protocol 3.

Protocol 3: Characterization and Quantification of this compound

A. Purity Determination by HPLC-UV

-

Column: C18 column

-

Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water.[2]

-

Detection: UV at a suitable wavelength.

-

Procedure: Dissolve a small amount of the purified product in the mobile phase and inject it into the HPLC system. Determine the purity by calculating the peak area percentage.

B. Identity Confirmation and Quantification by LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard by dissolving 1 mg in 1 mL of acetonitrile.[8]

-

Prepare a working solution of 100 ng/mL by diluting the stock solution with acetonitrile.

-

Create a calibration curve by further diluting the working solution to concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[8]

-

Prepare an internal standard (IS) stock solution of this compound-d4 at 100 ng/mL in acetonitrile.

-

Prepare samples for analysis by accurately weighing the material, dissolving it in acetonitrile, and adding a fixed amount of the IS solution.

-

-

MS/MS Conditions:

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: Workflow for the Preparation and Analysis of this compound.

Caption: Chemical Pathway for the Formation of this compound.

References

- 1. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. This compound CAS 1246819-22-6|SynZeal [benchchem.com]

- 3. This compound | 1246819-22-6 | SynZeal [synzeal.com]

- 4. riverxlab.com [riverxlab.com]

- 5. synchemia.com [synchemia.com]

- 6. caymanchem.com [caymanchem.com]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

Application Notes & Protocols for N-Nitroso-Desloratadine Risk Assessment in Drug Products

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform comprehensive risk assessments to control these impurities in drug substances and products.[2][4][5][6][7] N-Nitroso-desloratadine is a nitrosamine drug substance-related impurity (NDSRI) of Desloratadine, an active pharmaceutical ingredient (API).[8] This document provides a detailed protocol for the risk assessment of N-Nitroso-desloratadine, including analytical methodologies for its detection and quantification.

Regulatory Framework and Acceptable Intake Limits

Regulatory agencies mandate a systematic evaluation of potential nitrosamine contamination in all pharmaceutical products.[3] This involves a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of control measures to mitigate any identified risks.[9]

For N-Nitroso-desloratadine, a specific acceptable intake (AI) limit has been established based on the Carcinogenic Potency Categorization Approach (CPCA).[7][10][11]

Table 1: Acceptable Intake Limit for N-Nitroso-desloratadine

| Impurity Name | Parent Drug | Potency Category | Acceptable Intake (AI) Limit (ng/day) |

| N-Nitroso-desloratadine | Desloratadine | 3 | 400 |

Source: FDA, EMA.[10][12][13][14][15]

Risk Assessment Protocol

The risk assessment for N-Nitroso-desloratadine should be a holistic process evaluating all potential sources of nitrosamine formation and contamination throughout the product's lifecycle.[9]

2.1. Risk Identification:

The primary risk stems from the chemical structure of desloratadine, which contains a secondary amine that can react with nitrosating agents to form N-Nitroso-desloratadine.[1][8] Key sources of nitrosating agents include:

-

Excipients: Nitrite impurities can be present in various pharmaceutical excipients.[8] A thorough evaluation of the nitrite levels in all excipients used in the drug product formulation is critical.

-

Manufacturing Process:

-

Use of raw materials, solvents, or reagents contaminated with nitrites or other nitrosating agents.[16]

-

Cross-contamination from other manufacturing processes.

-

Degradation of starting materials or intermediates.

-

-

Water: Potable water used in the manufacturing process may contain nitrite and nitrosamine impurities.[17]

-

Packaging Materials: Leaching of nitrosamines from packaging materials during storage is a potential risk.[16]

2.2. Risk Analysis and Evaluation:

Once potential risks are identified, a scientific evaluation should be conducted to determine the likelihood of N-Nitroso-desloratadine formation. This involves a detailed review of the manufacturing process for both the API and the finished drug product.

Diagram 1: N-Nitroso-desloratadine Risk Assessment Workflow

Caption: Workflow for N-Nitroso-desloratadine risk assessment in drug products.

Analytical Protocol for N-Nitroso-desloratadine Quantification

If a risk is identified, confirmatory testing using a sensitive and validated analytical method is mandatory.[9][16] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the trace-level quantification of N-Nitroso-desloratadine.[8][18]

3.1. Recommended Method: HILIC-based LC-MS/MS

A hydrophilic interaction liquid chromatography (HILIC) based method is advantageous as it can be optimized to elute the N-Nitroso-desloratadine impurity before the excess API, thereby minimizing matrix effects.[18][19][20][21]

3.2. Experimental Protocol

3.2.1. Materials and Reagents:

-

N-Nitroso-desloratadine reference standard

-

Desloratadine API and drug product samples

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

3.2.2. Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | HILIC Column |

| Mobile Phase A | Water with Formic Acid |

| Mobile Phase B | Acetonitrile with Formic Acid |

| Gradient | Optimized for separation of N-Nitroso-desloratadine from Desloratadine |

| Flow Rate | As per column specifications |

| Column Temperature | Controlled (e.g., 40 °C) |

| Injection Volume | 5-10 µL |

3.2.3. Mass Spectrometry Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of N-Nitroso-desloratadine |

| Product Ion (Q3) | Specific fragment ions for quantification and qualification |

| Source Parameters | Optimized for maximum sensitivity (e.g., gas flows, temperatures) |

3.3. Method Validation:

The analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[18][19][21]

Table 2: Typical Validation Parameters for LC-MS/MS Method

| Parameter | Typical Acceptance Criteria/Results |

| Specificity | No interference at the retention time of N-Nitroso-desloratadine. |

| Linearity | Correlation coefficient (r²) > 0.999 over the range of 1-50 ng/mL.[8][18][19][21] |

| Limit of Quantification (LOQ) | 1.0 ng/mL.[8][18][19][21] |

| Limit of Detection (LOD) | 0.5 ng/mL.[18] |

| Accuracy | Recovery within 80-120%. |

| Precision (Repeatability & Intermediate) | RSD ≤ 15%. |

| Robustness | Insensitive to small, deliberate variations in method parameters. |

Source: Based on published methods for N-Nitroso-desloratadine analysis.[8][18][19][21]

Diagram 2: Analytical Workflow for N-Nitroso-desloratadine

Caption: General analytical workflow for quantifying N-Nitroso-desloratadine.

Mitigation and Control Strategies

If confirmatory testing reveals the presence of N-Nitroso-desloratadine above the acceptable limit, manufacturers must implement mitigation strategies.[7] These can include:

-

Process Optimization: Modifying the manufacturing process to avoid conditions that favor nitrosamine formation (e.g., controlling pH, temperature).[16]

-

Raw Material Control:

-

Formulation Changes: In some cases, reformulation of the drug product may be necessary to remove components that contribute to nitrosamine formation.

-

Introduction of Inhibitors: Using antioxidants like ascorbic acid or alpha-tocopherol that can inhibit the nitrosation reaction.

A proactive and systematic risk-based approach is essential for controlling N-Nitroso-desloratadine impurities in drug products containing Desloratadine. This involves a thorough understanding of the potential formation pathways, a robust risk assessment strategy, and the use of highly sensitive and validated analytical methods for confirmatory testing. By adhering to regulatory guidelines and implementing effective control strategies, manufacturers can ensure the safety and quality of their products.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]

- 4. fda.gov [fda.gov]

- 5. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Important update on N-nitrosamine impurities in substances covered by CEPs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 12. labanalysis.it [labanalysis.it]

- 13. tga.gov.au [tga.gov.au]

- 14. ema.europa.eu [ema.europa.eu]

- 15. medicinesforeurope.com [medicinesforeurope.com]

- 16. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 17. gmp-compliance.org [gmp-compliance.org]

- 18. preprints.org [preprints.org]

- 19. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 20. preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Validated Testing of N-Nitroso Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Introduction